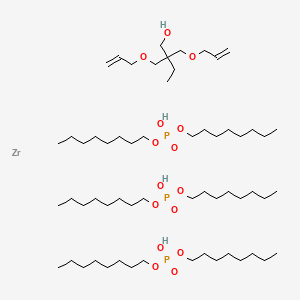
2,2-bis(prop-2-enoxymethyl)butan-1-ol;dioctyl hydrogen phosphate;zirconium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-bis(prop-2-enoxymethyl)butan-1-ol is a complex organic compound with the molecular formula C₆₆H₁₁₂O₁₂S₃Ti. It contains titanium and dodecylbenzenesulfonic acid moieties.
Structure: The compound features a central butan-1-ol core with two prop-2-enoxymethyl groups attached to it. The dodecylbenzenesulfonic acid and titanium components enhance its properties.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves multiple steps. One common approach is the reaction of butan-1-ol with prop-2-enoxymethyl chloride, followed by subsequent reactions to introduce the other functional groups.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but typically involve suitable solvents, catalysts, and temperature control.
Industrial Production: Industrial-scale production methods may differ, but they generally optimize yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Reactivity: 2,2-bis(prop-2-enoxymethyl)butan-1-ol can undergo various reactions
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and acid/base catalysts are used.
Major Products: The major products depend on the specific reaction and conditions applied.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis due to its functional groups.
Biology: Investigated for potential biological activities (e.g., antimicrobial properties).
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Used in specialty chemicals and materials.
Mecanismo De Acción
Targets: The compound’s effects likely involve interactions with enzymes, receptors, or cellular components.
Pathways: Further studies are needed to elucidate specific pathways.
Comparación Con Compuestos Similares
Uniqueness: Its combination of functional groups (prop-2-enoxymethyl, dodecylbenzenesulfonic acid, and titanium) sets it apart.
Similar Compounds: While I don’t have an exhaustive list, related compounds include other alcohols, sulfonic acids, and organotitanium complexes.
Remember that this compound’s applications and properties are still an active area of research, and further studies may reveal additional insights.
Propiedades
Fórmula molecular |
C60H127O15P3Zr |
|---|---|
Peso molecular |
1272.8 g/mol |
Nombre IUPAC |
2,2-bis(prop-2-enoxymethyl)butan-1-ol;dioctyl hydrogen phosphate;zirconium |
InChI |
InChI=1S/3C16H35O4P.C12H22O3.Zr/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h3*3-16H2,1-2H3,(H,17,18);4-5,13H,1-2,6-11H2,3H3; |
Clave InChI |
HPUZPJSFPBSCRH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCC(CO)(COCC=C)COCC=C.[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



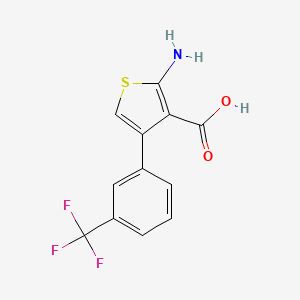

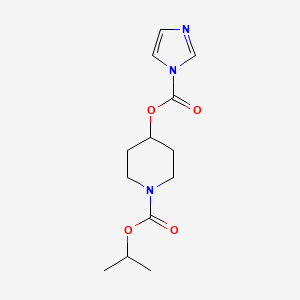
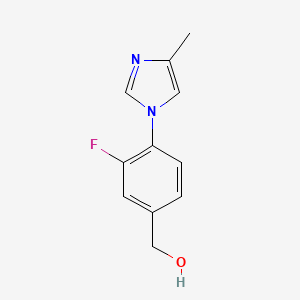
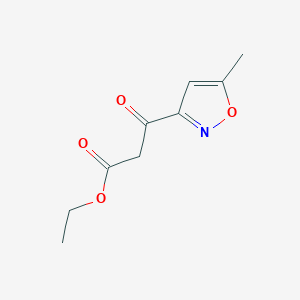

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B12067814.png)
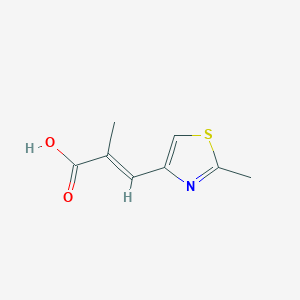


![2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one](/img/structure/B12067841.png)


